Bis(4-fluorophenyl)phosphine

Descripción general

Descripción

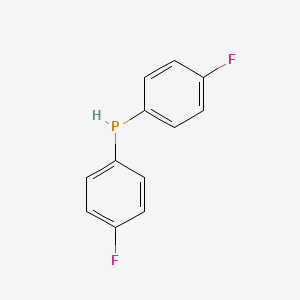

“Bis(4-fluorophenyl)phosphine” is a type of organophosphorus compound that contains two 4-fluorophenyl groups attached to a phosphorus atom . It’s used for research and development purposes .

Synthesis Analysis

The synthesis of “Bis(4-fluorophenyl)phosphine” involves a two-stage process. The first stage involves the reaction of 1-Bromo-4-fluorobenzene with magnesium in tetrahydrofuran at 20°C for 2 hours. The second stage involves the reaction with phosphonic acid diethyl ester in tetrahydrofuran .Molecular Structure Analysis

The molecular formula of “Bis(4-fluorophenyl)phosphine” is C12H8F2OP . The exact mass is 237.02800 and the molecular weight is 237.16200 .Chemical Reactions Analysis

“Bis(4-fluorophenyl)phosphine” has been used in various chemical reactions. For instance, it has been used as a catalyst for hydroformylation reactions . It has also been used in the preparation of chlorine-tolerant polymers for desalination and as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .Aplicaciones Científicas De Investigación

Polyimide Fiber Synthesis

Bis(4-fluorophenyl)phosphine derivatives are used in the synthesis of polyimide (PI) fibers. These fibers incorporate phenylphosphine oxide groups into their main chain, enhancing their resistance to atomic oxygen (AO), making them suitable for space applications . The presence of these groups in the polymer chain improves the AO resistance of the fibers, which is crucial for materials exposed to low Earth orbit environments.

Flame Retardancy in Epoxy Resins

Modified epoxy resins with Bis(4-fluorophenyl)phosphine derivatives, such as benzyl(4-fluorophenyl)phenylphosphine oxide, show improved flame retardancy. These modifications help in achieving higher limiting oxygen index (LOI) values and better UL-94 ratings, indicating enhanced resistance to burning . The flame-retardant activity is attributed to the scavenging of free radicals and the promotion of char layer formation, which inhibits heat and fuel penetration during combustion.

Dielectric Property Enhancement

The incorporation of Bis(4-fluorophenyl)phosphine derivatives into epoxy thermosets can lead to a reduction in the dielectric constant and dielectric loss factor. This property is particularly beneficial for advanced electronic materials, where lower dielectric constants are desirable for better insulation and signal integrity .

Organic Synthesis Intermediate

Bis(4-fluorophenyl)phosphine serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions and processes to synthesize complex organic compounds, pharmaceuticals, and agrochemicals .

Safety and Hazards

Mecanismo De Acción

Target of Action

Bis(4-fluorophenyl)phosphine is a phosphine compound that primarily targets chemical reactions, particularly those involving carbon-carbon bond formation . It is often used as a ligand in transition metal-catalyzed reactions .

Mode of Action

The mode of action of Bis(4-fluorophenyl)phosphine involves its interaction with transition metals to form complexes. These complexes then participate in various chemical reactions, facilitating the formation of new bonds . The presence of fluorine atoms in the phenyl rings of Bis(4-fluorophenyl)phosphine can influence the electronic properties of the compound, potentially affecting its reactivity .

Biochemical Pathways

Bis(4-fluorophenyl)phosphine is involved in several biochemical pathways, particularly those related to carbon-carbon bond formation. For instance, it has been used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Result of Action

The result of Bis(4-fluorophenyl)phosphine’s action is the facilitation of chemical reactions, particularly those involving the formation of carbon-carbon bonds . By acting as a ligand in transition metal-catalyzed reactions, it enables the formation of new molecular structures .

Action Environment

The action of Bis(4-fluorophenyl)phosphine can be influenced by various environmental factors. For instance, the presence of other reagents, the temperature, and the pH can all affect the efficiency and selectivity of the reactions it catalyzes . Furthermore, the stability of Bis(4-fluorophenyl)phosphine can be affected by exposure to air or moisture .

Propiedades

IUPAC Name |

bis(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHUBXVOJVHJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)PC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537196 | |

| Record name | Bis(4-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25186-17-8 | |

| Record name | Bis(4-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)

![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)